molecular formula C14H14ClNO B2572543 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide CAS No. 131149-67-2

2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide

Cat. No.: B2572543
CAS No.: 131149-67-2
M. Wt: 247.72
InChI Key: FACKLPCSVDLOKS-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide (CAS 131149-67-2) is a synthetically versatile chloroacetamide derivative with significant promise in scientific research. Its molecular structure incorporates a reactive chloroacetamide core attached to a bulky 1-naphthylethyl substituent, making it a valuable chiral intermediate in medicinal chemistry and drug discovery . The compound is characterized by its molecular formula C₁₄H₁₄ClNO and a molecular weight of 247.72 g/mol . In research settings, this compound has been identified as a key precursor for the synthesis of more complex molecules. Its reactive chloro group is susceptible to nucleophilic substitution, allowing researchers to functionalize the molecule with various amines, thiols, or alkoxides to create diverse chemical libraries . Scientific investigations suggest potential research applications in neuropharmacology, with derivatives being studied for effects relevant to Parkinson's disease models . Additionally, its structural features have sparked interest in other biological areas, including the study of enzyme modulation and antimicrobial properties, where related acetamide derivatives have shown activity against pathogens like Staphylococcus aureus . The (R)-enantiomer of the compound is of particular interest, as enantiopure forms often provide enhanced specificity when interacting with biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-(1-naphthalen-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-10(16-14(17)9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACKLPCSVDLOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide typically involves the reaction of 1-naphthylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

  • Dissolve 1-naphthylamine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Research indicates that 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide exhibits significant biological activity. Notably, it has been studied for its potential effects on various enzymes and metabolic pathways. Some key findings include:

  • Enzyme Modulation : The compound can modulate enzyme activity, which may lead to implications for drug development and therapeutic applications. For instance, derivatives of this compound have been evaluated for their anti-Parkinson's activity in animal models.
  • Cell Signaling : It has shown interactions with biomolecules affecting cell signaling pathways and gene expression, suggesting its utility in pharmacological applications.

Medicinal Chemistry

This compound is explored as a potential drug candidate due to its unique chemical structure. Its ability to interact with biological targets positions it as a candidate for further research into therapeutic applications, particularly in neuropharmacology.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions, including:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : It can be oxidized to form N-oxide derivatives.
  • Reduction : The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anti-Parkinson's Activity

In animal models, derivatives of this compound have shown promising results in exhibiting anti-Parkinson's effects. Researchers have focused on understanding its mechanism of action related to dopamine regulation and neuroprotection.

Case Study 2: Enzyme Interaction Studies

Studies have demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. This modulation could lead to new therapeutic strategies targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Influence : The (R)-enantiomer of the target compound is synthesized with high enantiomeric excess (>99% ee), which is crucial for binding to chiral biological targets .
  • Substituent Effects : Bulky naphthyl groups (vs. smaller aryl rings like phenyl or pyridyl) enhance lipophilicity and π-π stacking interactions, improving pharmacokinetics .
  • Synthetic Flexibility: Methods vary from organometallic reactions (e.g., MeLi-LiBr) to aqueous-phase alkylation, impacting scalability and purity .

Table 2: Physicochemical and Functional Comparisons

Compound Name Melting Point (°C) LogP (Predicted) Biological Activity Reference
2-Chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide 140 3.8 Intermediate in p53-dependent cancer therapy
2-Chloro-N-(thiazol-2-yl)acetamide N/A 2.1 Antifungal/insecticidal activity
2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide N/A 3.2 Supplier-listed for high-throughput screening
2-Chloro-N-(2,3-dimethylphenyl)acetamide N/A 3.5 Herbicidal use (dimethenamid analogue)

Key Findings :

  • Thermal Stability : The target compound’s melting point (140°C) exceeds many analogues, likely due to crystalline packing from naphthyl stacking .
  • Lipophilicity : Higher LogP values (e.g., 3.8 vs. 2.1) correlate with naphthyl substituents, suggesting improved membrane permeability .
  • Biological Relevance : While the target compound is primarily an intermediate, analogues like 2-chloro-N-(thiazol-2-yl)acetamide show direct antifungal action .

Biological Activity

2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a chloro group and a naphthalene moiety, suggests a variety of interactions with biological targets, making it a candidate for further research into its therapeutic applications.

The molecular formula of this compound is C14H14ClNOC_{14}H_{14}ClNO. The compound features a chloroacetyl group linked to an ethyl chain substituted with a naphthalene ring. This structural configuration is significant for its biological activity, as the chloro group can participate in nucleophilic substitution reactions, while the acetamide group may form hydrogen bonds with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating significant bactericidal effects. For example, derivatives of this compound have shown MIC values as low as 0.22 μg/mL against specific bacterial strains . The mechanism of action appears to involve inhibition of protein synthesis and disruption of biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, with IC50 values ranging from 0.15 μM to 6.06 μM against various cancer types, including A2780 (ovarian cancer) and WM35 (melanoma) cell lines . The apoptotic mechanisms involved suggest that the compound may induce cell death through pathways associated with cancer progression.

Neuropharmacological Potential

There is emerging evidence supporting the potential neuropharmacological applications of this compound. Preliminary studies indicate it may influence metabolic pathways relevant to neurodegenerative diseases such as Parkinson's disease. Its ability to modulate enzyme activity related to neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets within cells. The chloro group facilitates nucleophilic attack on biological substrates, while the acetamide moiety enhances binding through hydrogen bonding interactions. These interactions can modulate enzyme activities and affect cellular signaling pathways, leading to various biological effects.

Case Studies

Several case studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant bactericidal activity against S. aureus with MIC values <0.25 μg/mL .
Study BAnticancer EffectsReported IC50 values ranging from 0.15 μM to 6.06 μM against A2780 and WM35 cell lines .
Study CNeuropharmacologySuggested modulation of neurotransmitter-related pathways, indicating potential anti-Parkinson's effects.

Q & A

Q. Table 1: Representative Synthetic Conditions

SubstrateSolventCatalystYield (%)Reference
1-(Naphthalen-1-yl)ethylamineCH₂Cl₂H₂SO₄78
Naphthalen-1-yl triflateTolueneAlCl₃65

How can structural characterization of this compound be performed to confirm its configuration?

Answer:
A combination of spectroscopic and crystallographic techniques is recommended:

  • NMR Spectroscopy : Analyze chemical shifts for the naphthalene protons (δ 7.2–8.5 ppm) and acetamide NH (δ 8.1–8.3 ppm) .
  • X-ray Crystallography : Resolve the crystal structure using SHELX software to confirm stereochemistry and bond angles (e.g., C–Cl bond length: 1.76–1.79 Å) .
  • IR Spectroscopy : Identify C=O stretching (1650–1680 cm⁻¹) and C–Cl vibrations (650–750 cm⁻¹) .

Critical Tip : Validate crystallographic data with PLATON or CCDC tools to detect twinning or disorder .

What advanced strategies are used to study structure-activity relationships (SAR) for chloroacetamide derivatives?

Answer:
SAR studies focus on substituent effects on biological activity:

  • Substituent Variation : Replace the naphthalene group with heterocycles (e.g., thiophene) to assess enzyme inhibition potency .
  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values) or enzyme inhibition (e.g., GPX4 inhibitors) .

Q. Table 2: Substituent Impact on Bioactivity

DerivativeSubstituentIC₅₀ (μM)Reference
2-Chloro-N-[5-chlorothien-2-yl]ethyl5-Chlorothiophene0.12
Naphthalen-1-yl parent compoundNaphthalene0.45

How can computational modeling enhance the design of this compound derivatives?

Answer:

  • Docking Studies : Predict binding interactions with target proteins (e.g., GPX4) using AutoDock Vina or Schrödinger Suite .
  • DFT Calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Note : Cross-validate computational results with experimental data (e.g., crystallographic binding poses) .

What challenges arise in crystallographic analysis of chloroacetamide derivatives, and how are they resolved?

Answer:
Common challenges include:

  • Disorder : Resolve using SHELXL’s PART instruction or TWIN commands for twinned crystals .
  • Weak Diffraction : Optimize crystal growth via slow evaporation in mixed solvents (e.g., EtOH/CHCl₃) .
  • Validation : Use RIGU checks in PLATON to detect over-constrained models .

Case Study : The title compound’s structure (CCDC 876443) required anisotropic refinement for Cl and O atoms due to thermal motion .

How should researchers address contradictions in spectroscopic or crystallographic data?

Answer:

  • NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria using variable-temperature NMR .
  • Crystallographic Mismatches : Compare multiple datasets and apply Hirshfeld surface analysis to identify packing artifacts .
  • Statistical Validation : Calculate R-factor and wR₂ consistency (e.g., ΔwR₂ < 2%) across refinements .

Example : Disordered naphthalene rings in were resolved using PART 0.5 occupancy constraints.

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